

# Meta-analysis of Aspirin for Primary Prevention of Cardiovascular Disease

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | AND-302   |
| Cat. No.:      | B15558568 |

[Get Quote](#)

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive meta-analysis of pivotal studies evaluating the efficacy and safety of aspirin for the primary prevention of cardiovascular disease (CVD). The data presented is synthesized from large-scale, randomized controlled trials to offer an objective comparison for researchers, scientists, and drug development professionals.

## Efficacy and Safety of Aspirin in Primary CVD Prevention

Aspirin's role in the primary prevention of cardiovascular events has been a subject of extensive research, with multiple meta-analyses synthesizing the evidence from numerous clinical trials. The central mechanism of aspirin involves the irreversible inhibition of cyclooxygenase (COX) enzymes, which in turn blocks the production of prostaglandins and thromboxanes involved in platelet aggregation and inflammation.<sup>[1]</sup> This antiplatelet effect is beneficial in preventing thrombotic events but also carries an increased risk of bleeding.

A major meta-analysis encompassing 13 randomized controlled trials with a total of 164,225 participants found that aspirin use was associated with a significant reduction in the composite cardiovascular outcome, which included cardiovascular mortality, nonfatal myocardial infarction, and nonfatal stroke.<sup>[1][2]</sup> However, this benefit was counterbalanced by a significantly increased risk of major bleeding events.<sup>[1][2]</sup>

The decision to use aspirin for primary prevention, therefore, requires a careful consideration of an individual's baseline cardiovascular risk against their risk of bleeding. The following tables summarize the quantitative data from key meta-analyses, providing a clear comparison of the risk-benefit profile of aspirin.

## Quantitative Data Summary

The following tables present a summary of the quantitative data from a major meta-analysis on the use of aspirin for the primary prevention of cardiovascular disease.

Table 1: Efficacy of Aspirin in Primary Prevention of Cardiovascular Events

| Outcome                                   | Aspirin                                                  | No Aspirin                                               |                                               |                                           | Number<br>Needed to<br>Treat (NNT) |
|-------------------------------------------|----------------------------------------------------------|----------------------------------------------------------|-----------------------------------------------|-------------------------------------------|------------------------------------|
|                                           | Group<br>(Events per<br>10,000<br>participant-<br>years) | Group<br>(Events per<br>10,000<br>participant-<br>years) | Hazard<br>Ratio (95%<br>Credible<br>Interval) | Absolute<br>Risk<br>Reduction<br>(95% CI) |                                    |
| Composite<br>Cardiovascul-<br>ar Outcome* | 57.1                                                     | 61.4                                                     | 0.89 (0.84-<br>0.95)                          | 0.38%<br>(0.20%-0.55<br>%)                | 265                                |
| Myocardial<br>Infarction                  | Not specified                                            | Not specified                                            | 0.86 (0.77-<br>0.95)                          | Not specified                             | Not specified                      |
| Ischemic<br>Stroke                        | Not specified                                            | Not specified                                            | 0.90 (0.82-<br>0.99)                          | Not specified                             | Not specified                      |
| All-Cause<br>Mortality                    | Not specified                                            | Not specified                                            | 0.94 (0.88-<br>1.01)                          | Not specified                             | Not specified                      |

\*Composite Cardiovascular Outcome includes cardiovascular mortality, nonfatal myocardial infarction, and nonfatal stroke.[\[1\]](#)[\[2\]](#)

Table 2: Safety Profile of Aspirin in Primary Prevention

| Outcome                   | Aspirin                                     | No Aspirin                                  | Hazard Ratio (95% Credible Interval) | Absolute Risk Increase (95% CI) | Number Needed to Harm (NNH) |
|---------------------------|---------------------------------------------|---------------------------------------------|--------------------------------------|---------------------------------|-----------------------------|
|                           | Group (Events per 10,000 participant-years) | Group (Events per 10,000 participant-years) |                                      |                                 |                             |
| Major Bleeding            | 23.1                                        | 16.4                                        | 1.43 (1.30-1.56)                     | 0.47%<br>(0.34%-0.62%)          | 210                         |
| Gastrointestinal Bleeding | Not specified                               | Not specified                               | 2.11 (1.36-3.28)                     | Not specified                   | Not specified               |

## Experimental Protocols

The findings presented in this guide are based on robust methodologies from large-scale, randomized, double-blind, placebo-controlled trials. Below are the detailed methodologies for three key trials that have significantly contributed to the meta-analytic evidence: ARRIVE, ASCEND, and ASPREE.

## ARRIVE (Aspirin to Reduce Risk of Initial Vascular Events) Trial

- Objective: To assess the efficacy and safety of aspirin in patients at moderate risk of a first cardiovascular event.[3][4]
- Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[3][4]
- Participants: 12,546 individuals (men aged  $\geq 55$  years, women aged  $\geq 60$  years) with an average cardiovascular risk. Patients with a high risk of gastrointestinal or other bleeding, or with diabetes, were excluded.[3][4]
- Intervention: Participants were randomly assigned to receive either 100 mg of enteric-coated aspirin daily or a matching placebo.[3][4]

- Primary Efficacy Endpoint: A composite outcome of time to the first occurrence of cardiovascular death, myocardial infarction, unstable angina, stroke, or transient ischemic attack.[3][4]
- Safety Endpoints: Haemorrhagic events and the incidence of other adverse events.[3]

## ASCEND (A Study of Cardiovascular Events iN Diabetes) Trial

- Objective: To determine whether aspirin reduces the risk of cardiovascular events in individuals with diabetes who do not have diagnosed occlusive arterial disease, and whether the benefits outweigh the risks of bleeding.[5][6]
- Study Design: A randomized, placebo-controlled trial.[5][7]
- Participants: 15,480 individuals with diabetes and no clinical evidence of occlusive arterial disease.[5][7]
- Intervention: Participants were randomly allocated to receive either 100 mg of aspirin daily or a matching placebo.[5][6]
- Primary Efficacy Endpoint: The first occurrence of a serious vascular event (nonfatal myocardial infarction, nonfatal stroke, or transient ischemic attack, or death from any vascular cause).[8]
- Primary Safety Endpoint: The first occurrence of a major bleed (intracranial hemorrhage, sight-threatening bleeding event in the eye, gastrointestinal bleeding, or other serious bleeding).[8]

## ASPREE (ASPIrin in Reducing Events in the Elderly) Trial

- Objective: To determine whether daily low-dose aspirin extends disability-free life in healthy older individuals.[9][10]
- Study Design: A double-blind, randomized, placebo-controlled primary prevention trial.[9][10]

- Participants: 19,114 healthy individuals aged 70 years and older (or  $\geq 65$  years for US minorities) free of dementia, disability, and cardiovascular disease.[9][11]
- Intervention: Participants received either 100 mg of oral enteric-coated acetylsalicylic acid (ASA) daily or a matching placebo.[9][10]
- Primary Endpoint: A composite of death, dementia, or persistent physical disability.[9][11]
- Secondary Endpoints: All-cause and cause-specific mortality, fatal and non-fatal cardiovascular events, fatal and non-fatal cancer, dementia, mild cognitive impairment, depression, physical disability, and clinically significant bleeding.[9][10]

## Visualizations

The following diagrams illustrate the key signaling pathway of aspirin and a typical workflow for a primary prevention clinical trial.



[Click to download full resolution via product page](#)

Aspirin's primary mechanism of action.

[Click to download full resolution via product page](#)

A typical workflow for a primary prevention clinical trial.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Association of Aspirin Use for Primary Prevention With Cardiovascular Events and Bleeding Events: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Association of Aspirin Use for Primary Prevention With Cardiovascular Events and Bleeding Events: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of aspirin to reduce risk of initial vascular events in patients at moderate risk of cardiovascular disease (ARRIVE): a randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of aspirin to reduce risk of initial vascular events in patients at moderate risk of cardiovascular disease (ARRIVE): a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. bhf.org.uk [bhf.org.uk]
- 7. ASCEND: A Study of Cardiovascular Events iN Diabetes: Characteristics of a randomized trial of aspirin and of omega-3 fatty acid supplementation in 15,480 people with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aspirin for primary prevention of cardiovascular disease in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study design of ASpirin in Reducing Events in the Elderly (ASPREE): a randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study design of ASpirin in Reducing Events in the Elderly (ASPREE): a randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Baseline Characteristics of Participants in the ASPREE (ASpirin in Reducing Events in the Elderly) Study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Meta-analysis of Aspirin for Primary Prevention of Cardiovascular Disease]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15558568#meta-analysis-of-studies-involving-compound-x>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)